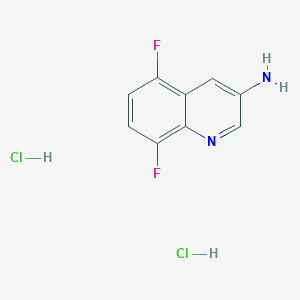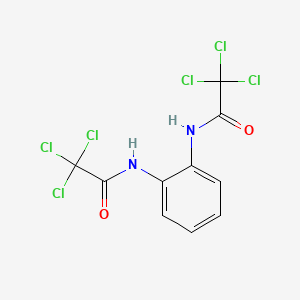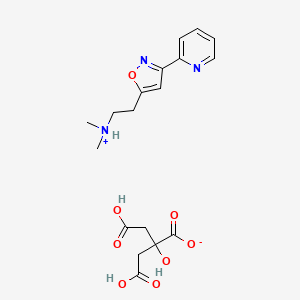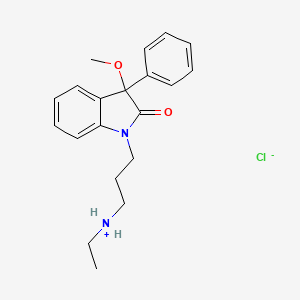
Barbituric acid, 5-allyl-5-(2-aminopropyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. This compound is known for its unique structure, which includes an allyl group and an aminopropyl group attached to the barbituric acid core. Barbituric acid derivatives have been widely studied for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-(2-aminopropyl)-, typically involves the reaction of barbituric acid with allyl bromide and 2-aminopropyl bromide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the allyl or aminopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted barbituric acid derivatives.
科学研究应用
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and sedative properties.
Medicine: Investigated for its potential use in the development of new pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of barbituric acid, 5-allyl-5-(2-aminopropyl)-, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and leading to sedative and anticonvulsant effects. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability .
相似化合物的比较
Barbituric acid, 5-allyl-5-(2-aminopropyl)-, can be compared with other barbituric acid derivatives such as:
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Secobarbital: Known for its use as a sedative and hypnotic.
Thiopental: Used as an anesthetic agent.
Uniqueness
The uniqueness of barbituric acid, 5-allyl-5-(2-aminopropyl)-, lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other barbituric acid derivatives.
List of Similar Compounds
- Phenobarbital
- Secobarbital
- Thiopental
- Talbutal
This detailed article provides a comprehensive overview of barbituric acid, 5-allyl-5-(2-aminopropyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
14321-29-0 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
5-(2-aminopropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-10(5-6(2)11)7(14)12-9(16)13-8(10)15/h3,6H,1,4-5,11H2,2H3,(H2,12,13,14,15,16) |
InChI 键 |
FJHYSMADJBFFPL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1(C(=O)NC(=O)NC1=O)CC=C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(1-oxopentyl)oxime]](/img/structure/B13734796.png)






